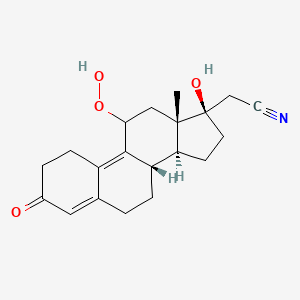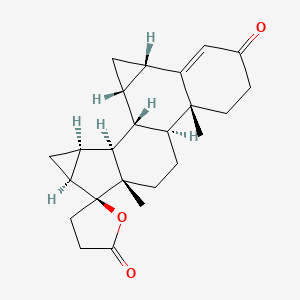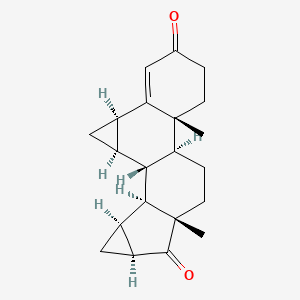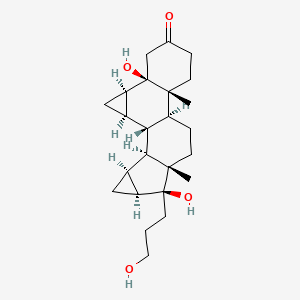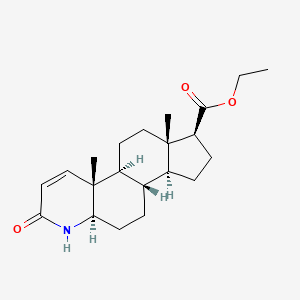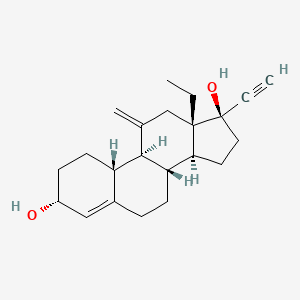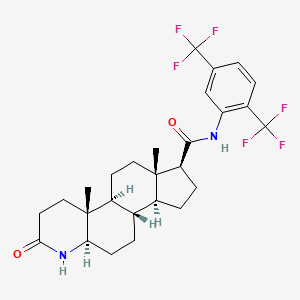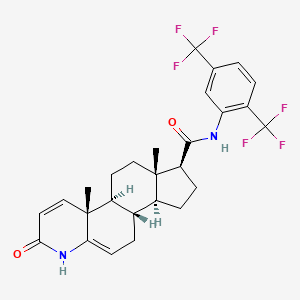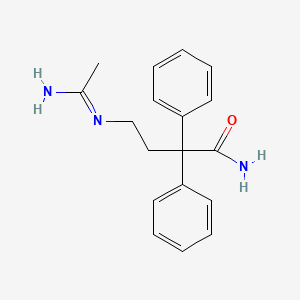
Imazethapyr Impurity 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imazethapyr Impurity 8 is a chemical compound associated with the herbicide imazethapyr, which belongs to the imidazolinone class of herbicides. Imazethapyr is widely used for controlling a broad spectrum of weed species in various crops, particularly legumes. Impurities in herbicides, such as this compound, can arise during the synthesis and production processes and may affect the efficacy and safety of the herbicide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imazethapyr Impurity 8 involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of imazethapyr, followed by specific reactions to introduce the impurity. Reaction conditions such as temperature, pH, and the use of catalysts play a crucial role in the formation of the impurity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure the consistent formation of the impurity. These processes are optimized to control the concentration of the impurity within acceptable limits to maintain the overall quality of the herbicide. Techniques such as crystallization, filtration, and chromatography are employed to isolate and purify the impurity.
Analyse Des Réactions Chimiques
Types of Reactions
Imazethapyr Impurity 8 undergoes various chemical reactions, including:
Oxidation: The impurity can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the impurity into different reduced forms.
Substitution: The impurity can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered chemical properties.
Applications De Recherche Scientifique
Imazethapyr Impurity 8 has several scientific research applications, including:
Chemistry: The impurity is studied to understand its chemical properties, reactivity, and potential impact on the overall efficacy of imazethapyr.
Biology: Research focuses on the biological effects of the impurity on non-target organisms, including plants and microorganisms.
Medicine: Studies investigate the potential toxicological effects of the impurity on human health and its environmental impact.
Industry: The impurity is analyzed to ensure the quality and safety of imazethapyr formulations used in agriculture.
Mécanisme D'action
The mechanism of action of Imazethapyr Impurity 8 involves its interaction with specific molecular targets and pathways. The impurity may inhibit key enzymes involved in metabolic processes, leading to disruptions in cellular functions. For example, it may interfere with the biosynthesis of branched-chain amino acids by inhibiting acetohydroxyacid synthase, similar to imazethapyr .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Imazethapyr Impurity 8 include other impurities found in imidazolinone herbicides, such as:
- Imazapyr Impurity A
- Imazamox Impurity B
- Imazapic Impurity C
Uniqueness
This compound is unique due to its specific chemical structure and the conditions under which it forms. Its presence can influence the overall properties of imazethapyr, including its efficacy and safety profile. Understanding the impurity’s behavior and interactions is crucial for optimizing herbicide formulations and minimizing potential adverse effects.
Propriétés
Numéro CAS |
202586-58-1 |
|---|---|
Formule moléculaire |
C14H19N3O |
Poids moléculaire |
245.33 |
Apparence |
Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


